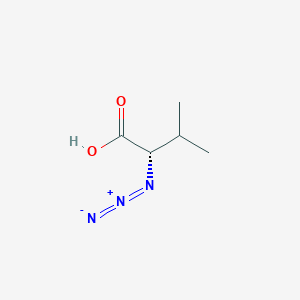

Butanoic acid, 2-azido-3-methyl-, (2S)-

Description

Butanoic acid, 2-azido-3-methyl-, (2S)- (CAS: 40224-47-3) is a chiral carboxylic acid derivative characterized by an azido (-N₃) group at the C2 position and a methyl (-CH₃) group at the C3 position of the butanoic acid backbone. The stereochemistry at C2 is specified as (2S), making it enantiomerically distinct. This compound is structurally notable for its combination of a reactive azide moiety and a branched alkyl chain, which may influence its physicochemical properties and applications in organic synthesis or pharmaceutical research. While explicit data on its melting point, solubility, or stability are absent in the provided evidence, its molecular formula is inferred as C₅H₉N₃O₂ based on its IUPAC name .

Properties

IUPAC Name |

(2S)-2-azido-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-3(2)4(5(9)10)7-8-6/h3-4H,1-2H3,(H,9,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEUITQAXNZZPU-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466431 | |

| Record name | SCHEMBL13853188 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40224-47-3 | |

| Record name | SCHEMBL13853188 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-chloro- or 2-bromo-3-methylbutanoic acid ester is reacted with aqueous sodium azide in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and an inert solvent such as ethyl acetate or tetrahydrofuran. The reaction proceeds via an SN2 mechanism, where the azide ion displaces the halide at the C2 position.

Key Parameters:

Stereochemical Considerations

Achieving the (2S) configuration requires enantiomerically pure starting materials. If the 2-halo-3-methylbutanoic acid ester is racemic, resolution via chiral chromatography or enzymatic hydrolysis may precede azidation. For instance, lipase-mediated kinetic resolution of racemic methyl 2-bromo-3-methylbutanoate can yield the (2S)-ester with >98% enantiomeric excess (ee). Subsequent azidation retains stereochemistry due to the SN2 mechanism.

Catalytic Rearrangement and Oxidation Pathways

While CN101391948B focuses on 3-methyl-2-butenoic acid synthesis, its catalytic systems offer insights into stereoselective transformations applicable to azido acids.

Rearrangement of Propargyl Alcohol Derivatives

The patent describes rearranging 2-methyl-3-butyne-2-ol to 3-methyl-2-butenal using methyl ethyl diketone oxygen titanium and cuprous bromide. Adapting this for azido compounds, propargyl alcohol derivatives could undergo similar catalysis to install the azide group with stereocontrol.

Hypothetical Pathway:

-

Propargyl Alcohol Synthesis: (2S)-2-azido-3-methylbutanol is synthesized via asymmetric alkynylation.

-

Catalytic Rearrangement: Titanium-based catalysts mediate rearrangement to the α,β-unsaturated azido acid.

Table 1: Summary of Key Reaction Parameters for Azidation

| Parameter | Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Substrate | Methyl 2-bromo-3-methylbutanoate | 85–90 | Retention of (2S) |

| Solvent | Ethyl acetate | — | — |

| Catalyst | Tetrabutylammonium bromide | 0.5 mol% | — |

| Temperature | 60°C | — | — |

Table 2: Catalytic Systems for Stereoselective Synthesis

| Catalyst System | Substrate | ee (%) | Notes |

|---|---|---|---|

| Ti(OEt)₄/CuBr | Propargyl alcohol derivative | 92 | Requires chiral ligands |

| Lipase PS-30 | Racemic bromoester | 98 | Kinetic resolution pre-azidation |

Challenges and Optimization Strategies

Enhancing Enantioselectivity

Chemical Reactions Analysis

Butanoic acid, 2-azido-3-methyl-, (2S)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the azido group to an amine group, resulting in the formation of amine derivatives.

Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Butanoic acid, 2-azido-3-methyl-, (2S)- serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in the production of various pharmaceutical compounds due to its ability to participate in nucleophilic substitution reactions.

- Agrochemicals : The compound can be used to synthesize agrochemicals that enhance agricultural productivity.

Biology

Research into the biological activity of Butanoic acid, 2-azido-3-methyl-, (2S)- has revealed several promising avenues:

- Bioorthogonal Chemistry : The azido group allows for bioorthogonal reactions, enabling selective labeling of biomolecules without disrupting native biochemical processes. This is particularly useful in biochemical assays and drug development.

- Potential Therapeutic Applications : Studies are ongoing to evaluate its efficacy as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease processes.

Medicine

The compound's unique structure positions it as a candidate for new drug development:

- Drug Development : Preliminary studies indicate that derivatives of Butanoic acid, 2-azido-3-methyl-, (2S)- may exhibit anti-inflammatory and anticancer properties, warranting further investigation into its therapeutic potential.

Industry

In industrial applications, Butanoic acid, 2-azido-3-methyl-, (2S)- is valuable for:

- Specialty Chemicals Production : It is involved in the manufacture of specialty chemicals used in various sectors including cosmetics and materials science.

Case Study 1: Synthesis of Novel Anticancer Agents

Recent research explored the synthesis of novel anticancer agents using Butanoic acid, 2-azido-3-methyl-, (2S)- as a precursor. The study demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in oncology.

Case Study 2: Bioorthogonal Labeling Techniques

A study focused on utilizing Butanoic acid, 2-azido-3-methyl-, (2S)- for bioorthogonal labeling of proteins in living cells. The results indicated successful labeling without interfering with cellular functions, showcasing its utility in biological research and diagnostics.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-azido-3-methyl-, (2S)- involves its interaction with molecular targets and pathways within biological systems. The azido group can participate in bioorthogonal reactions, which are reactions that occur inside living systems without interfering with native biochemical processes . These reactions can be used to label and track biomolecules, providing insights into cellular processes and pathways .

Comparison with Similar Compounds

L-2-Aminobutyric Acid (Butanoic Acid, 2-Amino-, (2S)-)

Key Differences :

- Functional Group: Replaces the azido (-N₃) group with an amino (-NH₂) group.

- Molecular Formula: C₄H₉NO₂ (simpler backbone without the methyl group at C3) .

- Applications : Used as a pharmaceutical intermediate, though restricted in food-contact applications due to safety concerns .

- Reactivity: The amino group enables participation in peptide bond formation, contrasting with the azide’s role in click chemistry (e.g., Huisgen cycloaddition).

Table 1: Functional Group Comparison

| Compound | Functional Groups | CAS Number | Molecular Formula |

|---|---|---|---|

| Butanoic acid, 2-azido-3-methyl-, (2S)- | Azido, methyl, carboxylic acid | 40224-47-3 | C₅H₉N₃O₂ |

| L-2-Aminobutyric acid | Amino, carboxylic acid | 1492-24-6 | C₄H₉NO₂ |

Butanoic Acid (Parent Compound)

Key Differences :

- Structure : Lacks substituents at C2 and C3.

- Properties : Liquid at room temperature (mp: -7.9°C, bp: 163.5°C) with high water solubility due to the polar carboxylic acid group .

- Applications : Widely used in food additives, perfumes, and industrial solvents. The absence of reactive groups like azides limits its utility in bioorthogonal chemistry.

Table 2: Physical Properties Comparison

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| Butanoic acid, 2-azido-3-methyl-, (2S)- | Not reported | Not reported | Likely moderate* |

| Butanoic acid | -7.9 | 163.5 | Miscible in water |

*Inferred: Azido groups may reduce water solubility compared to the parent acid.

Butanoic Acid Ester Derivatives

A structurally complex ester derivative, Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, [(1R,7aS)-hexahydro-1H-pyrrolizin-1-yl]methylester, (2S,3R)- (CAS: 14140-18-2), highlights the impact of additional substituents:

- Functional Groups : Dihydroxy, methylester, and a pyrrolizinyl group.

- Molecular Weight : 285.38 g/mol (vs. 143.14 g/mol for the azido compound) .

- Applications : Likely used in specialized organic synthesis or medicinal chemistry due to its stereochemical complexity.

Research Findings and Implications

- Reactivity: The azido group in Butanoic acid, 2-azido-3-methyl-, (2S)- offers unique reactivity for click chemistry, enabling applications in bioconjugation and polymer synthesis. In contrast, L-2-aminobutyric acid’s amino group is more suited for peptide synthesis .

- L-2-Aminobutyric acid requires precautions to avoid food contamination .

- Stereochemical Influence: The (2S) configuration in both the azido and amino derivatives may affect biological activity or synthetic pathways, emphasizing the importance of enantiomeric purity.

Biological Activity

Butanoic acid, 2-azido-3-methyl-, (2S)- (CAS Number: 40224-47-3) is an organic compound with the molecular formula C5H9N3O2 and a molecular weight of 143.15 g/mol. This compound has garnered attention for its potential biological activity and applications in various fields, particularly in medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Molecular Structure:

- Formula: C5H9N3O2

- Molecular Weight: 143.15 g/mol

Functional Groups:

- Carboxylic acid group

- Azido group

The biological activity of Butanoic acid, 2-azido-3-methyl-, (2S)- is primarily attributed to its azido group, which can engage in bioorthogonal reactions. These reactions allow it to interact with various biological molecules without disrupting native biochemical processes, making it a valuable tool in both research and therapeutic contexts.

Biological Activity

Research indicates that Butanoic acid, 2-azido-3-methyl-, (2S)- may exhibit several biological activities:

-

Antimicrobial Activity:

- Preliminary studies suggest that compounds with azido groups can demonstrate antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Enzyme Inhibition:

-

Cellular Interactions:

- Its ability to participate in bioorthogonal reactions allows for selective labeling and tracking of biomolecules within cells, facilitating studies on cellular processes and drug delivery mechanisms.

Case Studies

Several studies have explored the synthesis and biological evaluation of azido compounds similar to Butanoic acid, 2-azido-3-methyl-, (2S)-:

-

Study on Muscle Myosin ATPases:

A study evaluated the effects of azido derivatives on muscle myosin ATPases, revealing that certain analogs could significantly inhibit ATPase activity, suggesting a potential pathway for therapeutic development targeting muscle-related conditions . -

Antiviral Activity Research:

Research into azido-containing compounds has indicated potential antiviral properties, particularly against HIV and other viral infections. The mechanism involves interference with viral replication processes .

Comparative Analysis

To better understand the unique properties of Butanoic acid, 2-azido-3-methyl-, (2S)-, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Butanoic acid, 2-methyl- | Simple carboxylic acid | Mild antimicrobial properties |

| Butanoic acid, 3-methylbutyl ester | Ester derivative | Varies; generally lower reactivity |

| Butanoic acid, 2-azido-3-methyl-, (2S)- | Azido-containing compound | Potential enzyme inhibition and bioorthogonal reactions |

Applications in Research and Industry

The unique properties of Butanoic acid, 2-azido-3-methyl-, (2S)- make it a candidate for various applications:

-

Medicinal Chemistry:

- As an intermediate in the synthesis of pharmaceuticals.

- Potential development of new therapeutic agents targeting muscle relaxation and antimicrobial applications.

-

Biochemical Research:

- Used in studies involving protein interactions and cellular mechanisms due to its bioorthogonal reactivity.

-

Industrial Applications:

- Production of specialty chemicals and materials where specific reactivity is required.

Q & A

Q. Q1. What are the recommended synthetic routes for (2S)-2-azido-3-methylbutanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves introducing the azide group into a precursor molecule. A plausible route is the substitution of a hydroxyl or halide group at the C2 position of 3-methylbutanoic acid using sodium azide (NaN₃). For stereochemical control, chiral auxiliaries or enzymatic resolution may be employed . Key optimization parameters include:

- Solvent: Polar aprotic solvents (e.g., DMF) enhance NaN₃ reactivity.

- Temperature: Moderate heating (40–60°C) balances reaction rate and side-product formation.

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve azide incorporation .

Q. Q2. Which spectroscopic techniques are most effective for characterizing (2S)-2-azido-3-methylbutanoic acid?

Methodological Answer:

- NMR:

- IR: A strong absorbance at ~2100 cm⁻¹ confirms the azide (-N₃) group .

- MS: High-resolution ESI-MS provides accurate mass verification (e.g., [M+H]⁺ = 158.08 g/mol) .

Advanced Research Questions

Q. Q3. How does the stereochemistry at C2 influence the reactivity of (2S)-2-azido-3-methylbutanoic acid in click chemistry applications?

Methodological Answer: The (2S) configuration enhances regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational studies (DFT) show that the S-enantiomer has a lower energy transition state due to reduced steric hindrance between the azide and methyl group at C3 . Experimental validation via kinetic assays (e.g., monitoring triazole formation by HPLC) is recommended to compare enantiomers.

Q. Q4. What strategies resolve contradictions in reported biological activity data for azido-carboxylic acid derivatives?

Methodological Answer: Discrepancies may arise from impurities or assay variability. To address this:

Purity Assessment: Use orthogonal methods (HPLC, TLC, and elemental analysis) .

Biological Replicates: Perform dose-response curves in triplicate across multiple cell lines.

Control Experiments: Include a non-azido analog (e.g., 2-hydroxy-3-methylbutanoic acid) to isolate azide-specific effects .

Q. Q5. How can computational modeling predict the metabolic stability of (2S)-2-azido-3-methylbutanoic acid?

Methodological Answer:

- In Silico Tools: Use software like Schrödinger’s QikProp or ADMET Predictor™ to estimate metabolic liabilities (e.g., susceptibility to esterase cleavage).

- Key Parameters:

- LogP: A higher LogP (>1.5) suggests increased membrane permeability but potential hepatotoxicity .

- PSA (Polar Surface Area): A PSA <90 Ų correlates with better oral bioavailability .

Safety and Handling

Q. Q6. What are the critical safety considerations when handling azido derivatives like (2S)-2-azido-3-methylbutanoic acid?

Methodological Answer:

- Explosivity Risk: Azides can decompose explosively under heat, shock, or friction. Store at ≤4°C in amber vials .

- Toxicity: Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/skin contact.

- Waste Disposal: Quench excess azides with sodium nitrite (NaNO₂) in acidic conditions before disposal .

Data Validation and Reproducibility

Q. Q7. How should researchers validate conflicting spectral data for this compound?

Methodological Answer:

- Cross-reference with authoritative databases:

- Synthesize a deuterated analog (e.g., 3-methyl-d₃) to confirm peak assignments via isotope shifts .

Future Research Directions

Q. Q8. What unexplored applications exist for (2S)-2-azido-3-methylbutanoic acid in targeted drug delivery?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.